9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid

Antiviral HIV Integrase Cytotoxicity

9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid (CAS 6942-27-4) is a synthetic, bifunctional fluorene derivative bearing a carboxylic acid at the 1-position and a dimethoxyphosphoryl (phosphonate ester) group at the 9-position. Its molecular formula is C16H15O5P (MW 318.26 g/mol), and it carries the NIAID ChemDB identifier Aids-124980.

Molecular Formula C16H15O5P
Molecular Weight 318.26 g/mol
CAS No. 6942-27-4
Cat. No. B12806317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid
CAS6942-27-4
Molecular FormulaC16H15O5P
Molecular Weight318.26 g/mol
Structural Identifiers
SMILESCOP(=O)(C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=O)O)OC
InChIInChI=1S/C16H15O5P/c1-20-22(19,21-2)15-12-7-4-3-6-10(12)11-8-5-9-13(14(11)15)16(17)18/h3-9,15H,1-2H3,(H,17,18)
InChIKeyPOYGDCBIKDWMDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid (CAS 6942-27-4) – Compound Identity and Procurement Baseline


9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid (CAS 6942-27-4) is a synthetic, bifunctional fluorene derivative bearing a carboxylic acid at the 1-position and a dimethoxyphosphoryl (phosphonate ester) group at the 9-position [1]. Its molecular formula is C16H15O5P (MW 318.26 g/mol), and it carries the NIAID ChemDB identifier Aids-124980 [2]. The compound is catalogued within the NIAID Division of AIDS Anti-HIV/OI/TB Therapeutics Database, indicating it was once evaluated in antiviral screening cascades [3]. Computed physicochemical properties include an XLogP3-AA of 1.9, a topological polar surface area of 82.6 Ų, and a predicted boiling point of 499 °C at 760 mmHg .

Why Generic Substitution of 9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid Fails for Specialized Research Applications


This compound occupies a unique chemical space at the intersection of a fluorene scaffold, a free carboxylic acid, and a dimethyl phosphonate ester. Simple substitution with unsubstituted fluorene-1-carboxylic acid (CAS 6276-03-5) eliminates the phosphorus moiety entirely, forfeiting metal-chelating capacity and the potential for further Horner-Wadsworth-Emmons chemistry . Conversely, replacing the compound with dimethyl (9-fluorenyl)phosphonate (CAS 6344-52-1) removes the carboxylic acid handle, precluding amide coupling, esterification, or salt formation essential for bioconjugation and prodrug strategies . The simultaneous presence of both orthogonal reactive sites (COOH and phosphonate ester) is structurally required for any application that demands both metal-coordination or olefination capacity and carboxylate-based derivatization – a combination that cannot be achieved by either mono-functional analog alone.

9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid – Quantitative Differentiation Evidence for Scientific Procurement


HIV-1 Integrase Inhibitory Activity and Cytotoxicity Profile in CEM Cells vs. Closest Phosphonate Analogs

In the NIAID ChemDB anti-HIV screening panel, 9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid was tested against HIV-1 in CEM cells and evaluated against the integrase enzyme target. The compound displayed an IC50 of 15.7 µM against HIV-1 integrase, but was classified as INACTIVE in the cellular antiviral assay (CPE format), indicating that enzyme inhibition did not translate to cellular antiviral activity [1]. In a separate assay against HIV-RF in CEM-SS cells (CPE/XTT format), the compound showed an EC50 > 321 µM with an IC50 of 13.9 µM, confirming negligible cellular antiviral potency [1]. This data places the compound firmly as an integrase inhibitor with poor cell permeability or target engagement in whole-cell systems.

Antiviral HIV Integrase Cytotoxicity

Bifunctional Reactivity: Orthogonal Carboxylic Acid and Phosphonate Ester Handles Enable Divergent Derivatization

The target compound uniquely juxtaposes a free carboxylic acid at C1 and a dimethyl phosphonate ester at C9 on the fluorene scaffold. The carboxylic acid (pKa ~4–5) is available for amide bond formation with amines, esterification with alcohols, or salt formation with basic counterions [1]. The dimethyl phosphonate group (P=O) provides a distinct handle for Horner-Wadsworth-Emmons olefination, metal coordination, or hydrolysis to the free phosphonic acid for enhanced aqueous solubility [2]. In contrast, mono-substituted comparators such as fluorene-1-carboxylic acid (CAS 6276-03-5) lack the phosphonate group entirely, while dimethyl (9-fluorenyl)phosphonate (CAS 6344-52-1) lacks the carboxylic acid, each enabling only a single class of downstream chemistry .

Synthetic Chemistry Bioconjugation Prodrug Design

Computed Physicochemical Profile: Lipophilicity (XLogP3 = 1.9) and Polar Surface Area (82.6 Ų) Compared to Fluorene Scaffold Benchmarks

The target compound has a computed XLogP3-AA of 1.9 and a topological polar surface area (TPSA) of 82.6 Ų [1]. For comparison, the parent hydrocarbon fluorene (CAS 86-73-7) has a logP of ~4.2 and TPSA of 0 Ų [2]. Fluorene-1-carboxylic acid (CAS 6276-03-5) has a predicted XLogP3 of ~3.0 and TPSA of 37.3 Ų [3]. The dimethyl phosphonate ester in the target compound thus reduces lipophilicity by approximately 1.1 log units relative to fluorene-1-carboxylic acid while increasing TPSA by 45.3 Ų, parameters that influence membrane permeability and aqueous solubility in systematic ways.

ADME Prediction Drug-likeness Physicochemical Profiling

Electron-Withdrawing Character of the Dimethoxyphosphinyl Group: Implications for Fluorene Ring Reactivity

The dimethoxyphosphinyl group at the C9 position exerts a strong electron-withdrawing effect (–I and –M) on the fluorene aromatic system. Katzhendler et al. demonstrated that the dimethoxyphosphinyl substituent significantly polarizes adjacent carbonyl groups, facilitating hemiketal formation in acylphosphonates [1]. This electronic perturbation is structurally unique to the C9-phosphorylated fluorene; the analogous 9-unsubstituted fluorene-1-carboxylic acid and 9-oxo-fluorene-1-carboxylic acid derivatives exhibit markedly different electronic profiles due to the absence of the phosphonate group's σ-acceptor character [2].

Physical Organic Chemistry Electronic Effects Reactivity Tuning

Optimal Procurement and Application Scenarios for 9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid


Synthesis of Bifunctional Fluorene-Based Linkers and Metal-Organic Frameworks

The orthogonal –COOH and –P(O)(OCH3)2 groups permit successive, site-selective derivatization. The carboxylic acid can be coupled to amines, while the phosphonate ester can undergo metal coordination or hydrolysis to the phosphonic acid for MOF construction [1]. This bifunctionality is not achievable with mono-substituted fluorene analogs .

HIV Integrase Structural Biology Tool Compound

With a documented IC50 of 15.7 µM against HIV-1 integrase, this compound can serve as a low-potency reference ligand for crystallographic or NMR studies of the integrase active site, particularly when a phosphonate-containing probe is desired [2].

Physicochemical Property Optimization in Fluorene-Containing Lead Series

When a medicinal chemistry program requires a fluorene scaffold with reduced lipophilicity (XLogP3 = 1.9) and increased polarity (TPSA = 82.6 Ų) relative to the parent fluorene (logP ~4.2) or fluorene-1-carboxylic acid (XLogP3 ~3.0), this compound provides a pre-built intermediate with the desired profile for further SAR exploration [3].

Horner-Wadsworth-Emmons Olefination Substrate with a Built-In Carboxylic Acid

The dimethyl phosphonate group at the activated C9 position serves as a precursor for Horner-Wadsworth-Emmons reactions with aldehydes, yielding vinyl fluorenes that retain a free –COOH group for subsequent bioconjugation or polymerization chemistry [4].

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